molecular formula C11H11BrClNO B6330689 1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine CAS No. 877383-54-5

1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine

Cat. No.: B6330689
CAS No.: 877383-54-5
M. Wt: 288.57 g/mol
InChI Key: UWRWWODDKUHLEJ-UHFFFAOYSA-N
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Description

1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine is a chemical compound with the molecular formula C11H11BrClNO and a molecular weight of 288.57 g/mol . It is known for its unique structure, which includes a pyrrolidine ring attached to a 4-bromo-2-chlorophenyl carbonyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine typically involves the reaction of 4-bromo-2-chlorobenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-Bromo-2-chlorophenyl)carbonyl]pyrrolidine is unique due to its combination of a pyrrolidine ring and a 4-bromo-2-chlorophenyl carbonyl group. This structure imparts distinctive chemical properties, making it valuable in various research applications .

Properties

IUPAC Name

(4-bromo-2-chlorophenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrClNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRWWODDKUHLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

4-Bromo-2-chloro-benzoic acid (30 g, 127.4 mmol) was placed in a 3 L round bottom flask and 1.5 L of EtOAc was transferred into it. Triethylamine (25.8 g, 255 mmol), pyrrolidine (18 g, 255 mmol), and T3P (48.6 g, 152.9 mmol, 50 wt % in EtOAc) were then added. After 1 hr, the reaction was quenched with 200 mL of 1N NaOH and stirred for 10 min. The layers were separated and after 2 more extractions of the aqueous phase with EtOAc (2×500 ml), the combined organic extracts were dried over MgSO4 and filtered. The filtrate was concentrated under reduced pressure to obtain a viscous oil. Flash chromatography using a 330 g ISCO™ column and 50%, 80% EtOAc/Hexanes yielded the title compound as a light yellow colored viscous oil (35.4 g. 96% yield) Rf=0.25 (50% EtOAc/Hexanes), LRMS m/z Calcd for C11H11BrClNO, 288.6, found, 289.9 (M+H) APCI; 1H-NMR (CDCl3) δ 7.56 (d, J=1.7 Hz, 1H), 7.43 (dd, J=1.7, 8.3 Hz, 1H) 7.17 (d, J=8.3 Hz, 1H), 3.63 (b apt t, J=6.6 Hz, 2H), 3.17 (B apt t, J=6.6 Hz, 2H), 2.00-1.84 (m, 4H). 13C-NMR (CDCl3) δ 166.0, 13.6, 132.6, 131.3, 130.7, 128.9, 123.3, 48.0, 45.8, 261, 24.7.
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
25.8 g
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Three
Name
Quantity
48.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
1.5 L
Type
solvent
Reaction Step Five
Yield
96%

Synthesis routes and methods II

Procedure details

4-Bromo-2-chloro-benzoic acid (30 g, 127.4 mmol) was placed in a 3 L round bottom flask and 1.5 L of EtOAc was transferred into it. Triethylamine (25.8 g, 255 mmol), pyrrolidine (18 g, 255 mmol), and T3P (48.6 g, 152.9 mmol, 50 wt % in EtOAc) were then added. After 1 hr, the reaction was quenched with 200 mL of 1N NaOH and stirred for 10 min. The layers were separated and after 2 more extractions of the aqueous phase with EtOAc (2×500 ml), the combined organic extracts were dried over MgSO4 and filtered. The filtrate was concentrated under reduced pressure to obtain a viscous oil. Flash chromatography using a 330 g ISCO™ column and 50%, 80% EtOAc/Hexanes yielded the title compound as a light yellow colored viscous oil (35.4 g, 96% yield). Rf=0.25 (50% EtOAc/Hexanes), LRMS m/z Calcd for C11H11BrClNO, 288.6, found, 289.9 (M+H) APCI; 1H-NMR (CDCl3) δ 7.56 (d, J=1.7 Hz, 1H), 7.43 (dd, J=1.7, 8.3 Hz, 1H), 7.17 (d, J=8.3 Hz, 1H), 3.63 (b apt t, J=6.6 Hz, 2H), 3.17 (B apt t, J=6.6 Hz, 2H), 2.00-1.84 (m, 4H). 13C-NMR (CDCl3) δ 166.0, 136.6, 132.6, 131.3, 130.7, 128.9, 123.3, 48.0, 45.8, 26.1, 24.7.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step Two
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
48.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
EtOAc Hexanes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four
Yield
96%

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